Adarigiline

説明

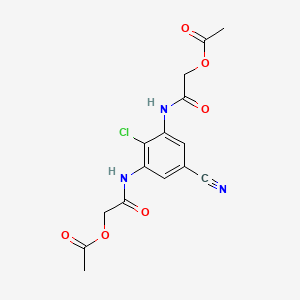

Adarigiline is a monoamine oxidase B inhibitor drug candidate.

科学的研究の応用

Research on Anxiety Disorders

- Adarigiline's applications have been discussed in the context of anxiety disorders, with a focus on its potential role in understanding the pathophysiology of these conditions. The Research Domain Criteria (RDoC) project, for example, considers drugs like Adarigiline to investigate neural function domains relevant to anxiety disorders (Simpson, 2012).

Quality Enhancement in Health Care Research

- Adarigiline's implications in health care research, particularly in enhancing health care practices and outcomes, have been noted. The study emphasizes the integration of scientific findings into better health care practices (Rubenstein et al., 2000).

Immunogenicity of Biological Drugs

- The role of Adarigiline in understanding the immunogenicity of biological drugs is significant. This research provides insights into how Adarigiline can be used to assess the safety and efficacy of biologics, including their potential to induce anti-drug antibodies (Shankar et al., 2007).

Nutrigenetic Research

- Adarigiline is considered in the context of nutrigenetic research, exploring how genetic variations influence responses to nutrients. This aligns with the broader goal of personalized dietary recommendations based on genetic information (Grimaldi et al., 2017).

Pharmacology and Drug Discovery

- Studies highlight Adarigiline's importance in the broader scope of drug discovery and development, discussing its potential in advancing pharmacological research and clinical sciences (Drews, 2000).

Neuroscience and Cognitive Disorders

- Research into Adarigiline's effects on cognitive and metabolic responses in disorders like Alzheimer's disease suggests its potential utility in understanding and treating cognitive impairments (Mega et al., 2001).

Role in Functional MRI and Drug Discovery

- The impact of Adarigiline on brain systems and its contribution to pharmacological functional MRI studies is also significant. This helps in understanding drug effects on the brain and aids in drug development (Wise & Tracey, 2006).

Public-Sector Research in Drug Discovery

- Adarigiline has been cited in discussions about the role of public-sector research in drug discovery, highlighting its significance in developing new therapeutic agents (Stevens et al., 2011).

特性

CAS番号 |

1124197-79-0 |

|---|---|

製品名 |

Adarigiline |

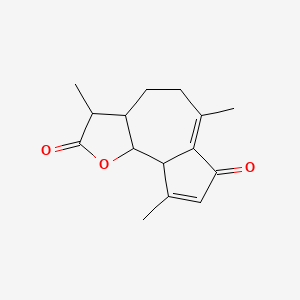

分子式 |

C15H15F3N2O3S |

分子量 |

360.4 g/mol |

IUPAC名 |

(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone |

InChI |

InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3 |

InChIキー |

VXBWTNLAIBIATJ-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |

正規SMILES |

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Adarigiline |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

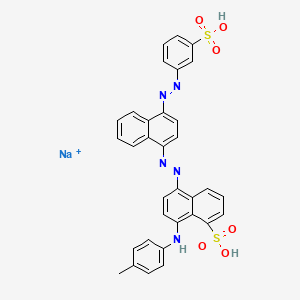

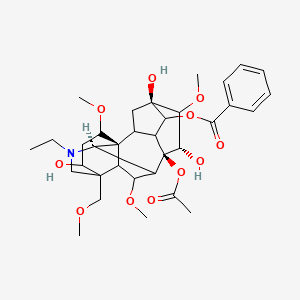

![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)

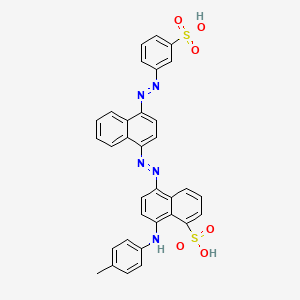

![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)